

# Spectroscopic Profile of 2-Indanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**2-Indanol**, a bicyclic alcohol, serves as a valuable building block in the synthesis of various pharmaceutical agents and fine chemicals. A thorough understanding of its spectroscopic characteristics is paramount for researchers in organic synthesis, medicinal chemistry, and drug development to ensure structural integrity and purity. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Indanol**, complete with detailed experimental protocols and visual representations of key analytical workflows and fragmentation pathways.

### **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analyses of **2-Indanol**.

#### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl3, Frequency: 90 MHz



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.26 - 7.12	m	-	4	Ar-H
4.71 - 4.58	m	-	1	H-2
3.19	dd	16.2, 5.8	2	H-1a, H-3a
2.87	dd	16.2, 2.9	2	H-1b, H-3b
2.05	S	-	1	ОН

dd = doublet of doublets, m = multiplet, s = singlet

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl3, Frequency: 22.5 MHz

Chemical Shift (δ) ppm	Carbon Assignment	
140.9	C-3a, C-7a	
126.7	C-5, C-6	
124.7	C-4, C-7	
73.1	C-2	
42.1	C-1, C-3	

## **Infrared (IR) Spectroscopy**

Technique: KBr Pellet



Wavenumber (cm <sup>-1</sup> )	Transmittance (%)	Assignment
3242	31	O-H stretch (alcohol)
3065	74	C-H stretch (aromatic)
3021	77	C-H stretch (aromatic)
2932	64	C-H stretch (aliphatic)
2872	73	C-H stretch (aliphatic)
1479	52	C=C stretch (aromatic)
1462	53	C=C stretch (aromatic)
1344	64	C-O stretch / O-H bend
1084	43	C-O stretch (secondary alcohol)
741	41	C-H out-of-plane bend (ortho- disubstituted benzene)

# **Mass Spectrometry (MS)**

Ionization Method: Electron Ionization (EI), 70 eV



m/z	Relative Intensity (%)	Assignment
134	45	[M] <sup>+</sup> (Molecular Ion)
116	100	[M - H <sub>2</sub> O] <sup>+</sup>
115	80	[M - H <sub>2</sub> O - H] <sup>+</sup>
91	55	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
89	15	
77	10	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
65	10	[C₅H₅] <sup>+</sup>
63	10	
51	10	_
39	10	

#### **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A sample of **2-Indanol** (approximately 10-20 mg) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both  $^1$ H and  $^{13}$ C NMR spectra were recorded on a 90 MHz spectrometer. For  $^1$ H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For  $^{13}$ C NMR, a proton-decoupled spectrum was acquired with 1024 scans and a relaxation delay of 2 seconds. The chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta$  = 0.00 ppm).

#### Infrared (IR) Spectroscopy

The IR spectrum was obtained using the potassium bromide (KBr) pellet technique. A small amount of **2-Indanol** (1-2 mg) was finely ground with approximately 100 mg of dry KBr powder



in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.

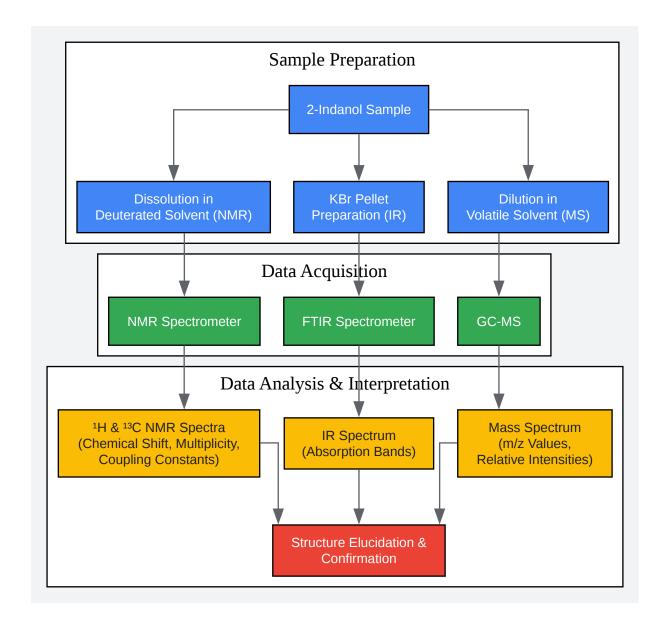
#### **Mass Spectrometry (MS)**

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **2-Indanol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The sample was vaporized and separated on a capillary column before entering the mass spectrometer. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 35-500 amu.

#### **Visualizations**

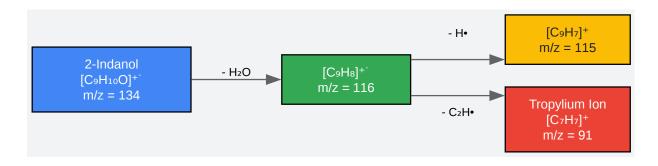
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **2-Indanol**.





Click to download full resolution via product page

General workflow for the spectroscopic analysis of 2-Indanol.



Click to download full resolution via product page







Proposed mass spectrometry fragmentation pathway of **2-Indanol**.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Indanol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118314#spectroscopic-data-of-2-indanol-nmr-ir-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com